N-Acetyl-S-(2-carbamoylethyl)-L-cysteine

Descripción

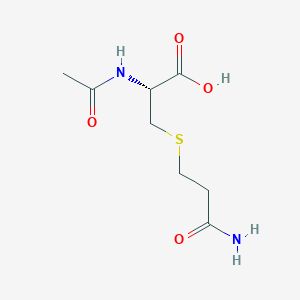

Structure

2D Structure

Propiedades

IUPAC Name |

(2R)-2-acetamido-3-(3-amino-3-oxopropyl)sulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O4S/c1-5(11)10-6(8(13)14)4-15-3-2-7(9)12/h6H,2-4H2,1H3,(H2,9,12)(H,10,11)(H,13,14)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGBCHNJZQQEQRX-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CSCCC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CSCCC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30920489 | |

| Record name | N-Acetyl-S-(3-amino-3-oxopropyl)cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30920489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81690-92-8 | |

| Record name | N-Acetyl-S-(propionamide)cysteine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081690928 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetyl-S-(3-amino-3-oxopropyl)cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30920489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

In Vivo Metabolic Formation

NAE is primarily generated in vivo as a detoxification product of acrylamide (AA), a neurotoxic and potentially carcinogenic compound found in thermally processed foods. The metabolic pathway involves two sequential steps:

-

Cytochrome P450-Mediated Oxidation : Acrylamide is first oxidized to glycidamide (GA) by cytochrome P450 enzymes, particularly CYP2E1. This epoxidation step increases the compound’s reactivity, enabling conjugation with cellular nucleophiles.

-

Glutathione Conjugation : Glycidamide reacts with glutathione (GSH) via glutathione S-transferase (GST), forming S-(2-carbamoyl-2-hydroxyethyl)glutathione. This conjugate undergoes enzymatic hydrolysis and acetylation to yield NAE.

Key Enzymatic Drivers

-

CYP2E1 : Responsible for acrylamide’s bioactivation to glycidamide.

-

GST isoforms (e.g., GSTT1, GSTM1) : Facilitate GSH conjugation, with genetic polymorphisms influencing individual detoxification efficiency.

-

N-Acetyltransferases (NATs) : Catalyze the acetylation of the cysteine moiety to produce the final metabolite.

Table 1: Metabolic Pathway Parameters

| Step | Enzyme | Substrate | Product | Localization |

|---|---|---|---|---|

| Oxidation | CYP2E1 | Acrylamide | Glycidamide | Liver microsomes |

| Conjugation | GST | Glycidamide | S-(2-carbamoyl-2-hydroxyethyl)glutathione | Cytosol |

| Hydrolysis/Acetylation | γ-Glutamyltransferase, NAT | Glutathione conjugate | NAE | Kidney, Liver |

Chemical Synthesis Methods

Michael Addition-Acylation Strategy

NAE is synthesized chemically through a two-step process involving Michael addition of cysteine to acrylamide followed by acetylation:

-

Michael Addition :

-

L-Cysteine reacts with acrylamide in aqueous or polar aprotic solvents (e.g., DMF) at pH 7–9.

-

The thiol group of cysteine attacks the β-carbon of acrylamide, forming S-(2-carbamoylethyl)-L-cysteine.

-

Reaction Conditions :

-

Temperature: 25–40°C

-

Molar ratio (Cysteine:Acrylamide): 1:1.2

-

Yield: 75–85%.

-

-

-

N-Acetylation :

-

The amine group of S-(2-carbamoylethyl)-L-cysteine is acetylated using acetic anhydride or acetyl chloride.

-

Optimized Protocol (Patent CN104844488A) :

-

Equation 1 :

One-Pot Synthesis

Recent advancements enable a single-step synthesis using protected cysteine derivatives:

-

Reagents : N-Acetyl-L-cysteine and 3-aminopropionitrile in the presence of EDCl/HOBt.

-

Conditions :

Process Optimization and Challenges

Byproduct Mitigation

-

Diacetylated Impurities : Over-acetylation during the N-protection step generates N,N-diacetyl derivatives. Controlled reagent stoichiometry (1:1.05 molar ratio) and low temperatures (50–60°C) minimize this.

-

Racemization : High pH (>11) or prolonged heating causes L-to-D isomerization. Maintaining pH 8–9 and reaction times <3 hours ensures >98% enantiomeric purity.

Scalability and Industrial Adaptation

-

Continuous Flow Systems : Microreactors enhance heat transfer and mixing, improving yield to 92% for Michael addition.

-

Green Chemistry Approaches :

Table 2: Comparison of Synthesis Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Michael Addition | 85 | 95 | High | Moderate |

| One-Pot | 72 | 98 | Moderate | High |

| Biocatalytic | 88 | 99 | Low | High |

Analytical Validation and Characterization

Quantification Techniques

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) :

-

Nuclear Magnetic Resonance (NMR) :

Purity Assessment

-

HPLC-UV : C18 columns with 0.1% acetic acid/acetonitrile gradients resolve NAE from impurities (retention time: 6.2 min).

-

Ion Chromatography : Quantifies residual acetate and ammonium ions (<0.1% w/w).

Applications and Industrial Relevance

Biomarker for Acrylamide Exposure

NAE is the primary urinary metabolite used to assess dietary acrylamide intake. Studies correlate urinary NAE levels (median: 45 µg/g creatinine) with consumption of fried potatoes and coffee.

Pharmaceutical Intermediates

NAE serves as a precursor for synthesizing cysteine-rich peptides and prodrugs, leveraging its thioether linkage for targeted drug delivery.

Análisis De Reacciones Químicas

Types of Reactions

N-Acetyl-S-(2-carbamoylethyl)-L-cysteine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form disulfides and sulfoxides.

Reduction: Reduction reactions can convert it back to its thiol form.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfur atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as dithiothreitol and sodium borohydride are used.

Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

Oxidation: Disulfides and sulfoxides.

Reduction: Thiol derivatives.

Substitution: Various substituted cysteine derivatives.

Aplicaciones Científicas De Investigación

Urinary Biomarker Analysis

NAE serves as a critical urinary biomarker for assessing acrylamide exposure. Studies have shown that urinary levels of N-acetyl-S-(2-carbamoylethyl)-cysteine can be measured to estimate dietary acrylamide intake. For instance, a study involving children in Korea found that urinary levels of this metabolite varied significantly based on dietary habits and environmental factors such as passive smoking .

Physiologically Based Pharmacokinetic (PBPK) Modeling

Recent advancements have led to the development of PBPK models that incorporate NAE as a key component for estimating internal dosimetry of acrylamide exposure. These models help in understanding the kinetics of acrylamide metabolism and its metabolites, providing insights into potential health risks associated with different exposure levels .

Cardiovascular Risks

Research has established a link between acrylamide metabolites, including NAE, and cardiovascular risks, particularly in children with chronic kidney disease (CKD). A study indicated that higher urinary levels of NAE were associated with increased cardiovascular risk markers, suggesting that monitoring these metabolites could help identify at-risk populations .

Cancer Risk Assessment

The carcinogenic potential of acrylamide has been a focal point in many studies. The measurement of NAE levels serves as an important tool for epidemiological studies aiming to assess the relationship between dietary acrylamide intake and cancer risk. Evidence suggests that higher exposure correlates with increased cancer incidence, although results remain inconclusive across different populations .

Dietary Acrylamide Exposure in Children

A comprehensive study conducted across several European countries assessed determinants of dietary acrylamide exposure using urinary biomarkers like NAE. The findings revealed variations in exposure levels based on dietary patterns, highlighting the importance of monitoring these metabolites in public health initiatives aimed at reducing acrylamide intake among vulnerable populations like children .

Acrylamide Exposure and Neurological Effects

Long-term exposure to acrylamide has been linked to neurological disorders such as polyneuropathy. Research indicates that supplementation with antioxidants like glutathione may enhance the elimination of acrylamide and its metabolites, including NAE, potentially mitigating some neurological effects .

Mecanismo De Acción

N-Acetyl-S-(2-carbamoylethyl)-L-cysteine exerts its effects primarily through its role in the detoxification of acrylamide. The compound is formed via the conjugation of acrylamide with glutathione, followed by enzymatic conversion. This detoxification pathway helps in reducing the neurotoxic and carcinogenic effects of acrylamide by facilitating its excretion from the body .

Comparación Con Compuestos Similares

Structural Differences :

- AAMA’s 2-carbamoylethyl group distinguishes it from CEMA (carboxyethyl) and CYMA (cyanoethyl), affecting polarity and metabolic clearance rates.

- GAMA, a hydroxylated derivative of AAMA, reflects acrylamide’s metabolic activation to glycidamide, a genotoxic intermediate .

Detection Rates and Exposure Relevance

- AAMA: Detected in 100% of NHANES samples, reflecting ubiquitous acrylamide exposure . Median levels in smokers are 2–4× higher than in non-smokers .

- GAMA : Detected in ~50–70% of samples; levels correlate with HbGA/HbAA ratios (glycidamide/acrylamide hemoglobin adducts) .

- CEMA : 60–80% detection rate; higher concentrations in tobacco smokers and e-cigarette users .

- CYMA : <60% detection in NHANES; linked to occupational acrylonitrile exposure .

Health Implications and Epidemiological Associations

AAMA

CEMA

3HPMA and CYMA

GAMA

- Oxidative Stress : Higher GAMA/AAMA ratios indicate increased glycidamide formation, correlating with DNA damage and cardiovascular risk .

Key Research Findings

Biomarker Stability and Utility

- AAMA’s stability and near-universal detection make it superior to less stable metabolites like DHBMA (3,4-dihydroxybutyl derivative), which has <60% detection rates .

- In contrast, GAMA’s lower detection limits its utility in short-term exposure studies .

Dose-Response Relationships

- Smokers vs. Non-Smokers: Median AAMA levels in smokers (47.49 µg/g creatinine) exceed non-smokers (27.33 µg/g creatinine) .

- Dietary Exposure : AAMA levels correlate with fried food consumption, but tobacco smoke remains the dominant source .

Toxicokinetic Differences

- AAMA and GAMA have shorter half-lives (~2–7 hours) compared to persistent metabolites like CMEMA (3-carboxy-2-propyl derivative) .

Actividad Biológica

N-Acetyl-S-(2-carbamoylethyl)-L-cysteine (AAMA) is a metabolite derived from acrylamide, a compound that is formed during the high-temperature cooking of certain foods and is recognized as a probable human carcinogen. The biological activity of AAMA has been the subject of various studies, focusing on its metabolic pathways, potential toxicity, and implications for human health.

Metabolism and Excretion

Acrylamide undergoes metabolism primarily through cytochrome P450 enzymes, leading to the formation of reactive intermediates. AAMA is produced when these intermediates conjugate with glutathione, facilitating their excretion via urine. This detoxification process is crucial for reducing the potential harmful effects of acrylamide exposure .

In a study involving Korean children, urinary levels of AAMA were measured to assess dietary exposure to acrylamide. The median concentration of AAMA in urine samples was found to be 68.1 ng/mL, with significant variations observed based on dietary habits and environmental factors such as passive smoking .

Toxicological Studies

Research indicates that acrylamide and its metabolites can induce neurotoxicity and carcinogenic effects. The exact mechanisms remain under investigation; however, AAMA's role as a biomarker for acrylamide exposure underscores its relevance in toxicological assessments. High levels of AAMA have been associated with increased risks of developing cancer due to its formation from acrylamide .

Case Studies and Research Findings

- Urinary Biomonitoring : A study conducted on children in Korea highlighted the correlation between dietary intake of acrylamide-containing foods and urinary levels of AAMA. Children exposed to environmental smoke showed elevated levels of this metabolite, indicating that lifestyle factors significantly influence acrylamide metabolism .

- Dietary Exposure Assessment : An assessment of dietary acrylamide exposure in the United States revealed that common foods such as fried potatoes and baked goods are significant sources. This study emphasized the need for public health measures to reduce acrylamide levels in food products .

Table 1: Summary of Biological Activities of this compound

| Activity | Description |

|---|---|

| Metabolism | Conjugation with glutathione; excreted in urine as AAMA |

| Antioxidant Potential | Hypothetical based on structural similarities with NAC |

| Toxicity | Associated with neurotoxicity and potential carcinogenic effects |

| Biomarker Use | Indicative of dietary exposure to acrylamide |

Q & A

Q. What are the validated methods for synthesizing N-Acetyl-S-(2-carbamoylethyl)-L-cysteine and characterizing its structure?

Synthesis typically involves nucleophilic substitution or carbamoylation reactions. For example, derivatives of N-acetylcysteine (NAC) can be synthesized by reacting NAC with substituted isocyanates or epoxides under controlled conditions. Structural confirmation requires multi-spectral analysis:

- 1H/13C NMR : To identify proton and carbon environments (e.g., methyl groups at δ ~2.0 ppm for acetyl protons, carbamoyl signals at δ ~7.0–8.5 ppm).

- HRMS : To confirm molecular weight (e.g., m/z 234.2728 for C8H14N2O4S) .

- IR spectroscopy : To detect functional groups (e.g., carbonyl stretches at ~1640–1700 cm⁻¹) .

Q. How is this compound quantified in biological matrices like urine?

A validated HPLC method with UV or MS detection is commonly used:

- Sample preparation : Urine is diluted, filtered, and derivatized if necessary.

- Chromatographic conditions : C18 columns with mobile phases like methanol/water or acetonitrile/0.1% formic acid.

- Calibration : Linear ranges (e.g., 2.20–500 µg/L) with a lower limit of detection (LLOD) of 2.20 µg/L, as per NHANES protocols .

- Quality control : Internal standards (e.g., deuterated analogs) ensure precision (RSD <10%) .

Q. What physicochemical properties are critical for experimental design?

- Molecular formula : C8H14N2O4S (MW 234.27 g/mol).

- Solubility : Polar solvents (e.g., water, methanol) due to carbamoyl and acetyl groups.

- Stability : Sensitive to oxidation; store at –20°C under inert atmosphere .

Advanced Research Questions

Q. How can researchers resolve contradictions in biomarker data for this compound across studies?

Discrepancies in urinary levels may arise from:

- Exposure variability : Differences in acrylamide intake (e.g., dietary sources vs. occupational exposure).

- Metabolic interferences : Competing pathways (e.g., glycidamide vs. acrylamide metabolism).

- Analytical bias : Cross-validate methods using isotopically labeled standards (e.g., N-Acetyl-S-(2-carbamoylethyl-d4)-L-cysteine) .

- Statistical adjustments : Use creatinine correction or multivariate models to account for confounding factors .

Q. What experimental designs are optimal for studying its role in disease biomarkers (e.g., COPD or atopic dermatitis)?

- Case-control studies : Compare urinary levels in COPD patients vs. controls, adjusting for smoking status and VOC exposure .

- Longitudinal cohorts : Track biomarker stability over time with repeated sampling.

- Mechanistic assays : Link This compound to oxidative stress markers (e.g., 8-isoprostane) in in vitro models .

Q. How can structural analogs of this compound inform toxicity mechanisms?

- Synthetic analogs : Modify the carbamoyl or acetyl group (e.g., N-Acetyl-S-(o-chlorophenylcarbamoyl)cysteine) to study steric/electronic effects on reactivity .

- In vitro toxicity screening : Assess analogs in hepatocyte or neuronal cultures for cytotoxicity (e.g., IC50 values) .

Key Research Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.